2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate
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Overview
Description
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate is a complex organic compound that features a benzothiazole ring and a furan ring
Preparation Methods
The synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate typically involves multiple steps. One common route starts with the preparation of 2-amino-6-methylbenzothiazole, which is then reacted with various reagents to introduce the furan ring and the bromine atom. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include ethanol as a solvent and piperidine as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-tubercular activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-amino-6-methylbenzothiazole and 2-amino-6-ethoxybenzothiazole . Compared to these compounds, 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate has a unique combination of a benzothiazole ring and a brominated furan ring, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11BrN2O4S |
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Molecular Weight |
395.2 g/mol |
IUPAC Name |
[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C15H11BrN2O4S/c1-8-2-3-9-11(6-8)23-15(17-9)18-13(19)7-21-14(20)10-4-5-12(16)22-10/h2-6H,7H2,1H3,(H,17,18,19) |
InChI Key |
WVZCYKKCOSRKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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